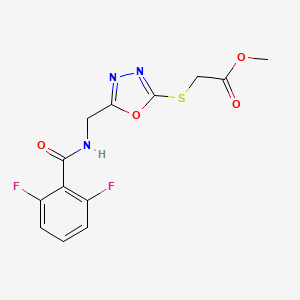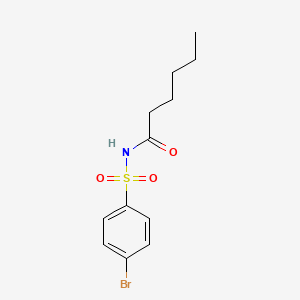![molecular formula C14H19ClN2O3 B2898626 propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate CAS No. 2093992-23-3](/img/structure/B2898626.png)
propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate is a synthetic compound used in various scientific research and industrial applications. Its complex structure includes functional groups such as ester, amide, and halogenated aromatic moiety, contributing to its diverse reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate generally involves multiple steps:
Esterification: Starting with a suitable alcohol like propan-2-ol and an activated carboxylic acid derivative to form the ester linkage.
Amidation: Formylation of the 2-chloropyridine and subsequent reaction with an amine component to form the amide bond.
Chirality Introduction: The stereochemistry (2S) is often introduced using chiral catalysts or chiral auxiliaries during the synthesis of the ester or amide components.
Industrial Production Methods: Industrial production typically scales up these processes, optimizing reaction conditions for higher yield and purity. Continuous flow reactors or batch reactors can be employed depending on the specific requirements of the synthesis steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can undergo oxidation at the alcohol or amide nitrogen, depending on the reagent.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohol and amine, respectively.
Substitution: The halogenated aromatic ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of reagents such as PCC (Pyridinium chlorochromate) for mild oxidation conditions.
Reduction: Employing reagents like Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines under conditions like reflux in suitable solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Diverse compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex organic molecules for research in medicinal chemistry.
Used as a precursor in multi-step synthetic routes.
Biology and Medicine:
Potential as an intermediate in the synthesis of bioactive compounds.
Studied for its pharmacological properties in drug discovery.
Industry:
Utilized in the development of agrochemicals.
Applications in the synthesis of advanced materials.
Mécanisme D'action
The compound's effects are often studied in terms of its interaction with biological macromolecules:
Molecular Targets: Often targets enzymes or receptors due to its amide and ester functionalities.
Pathways Involved: Can be involved in inhibition or activation pathways, depending on the structure of the compound it interacts with.
Comparaison Avec Des Composés Similaires
N-benzyl-N-(2-chloropyridin-4-yl)acetamide: Similar in containing a chloropyridine and amide functionality but differs in the ester part.
Propan-2-yl 2-[(2-chloropyridin-4-yl)amino]-3-methylbutanoate: Similar ester but differs in the amide part.
Uniqueness:
The combination of ester, amide, and halogenated aromatic ring in a single molecule.
The stereochemical aspect (2S) provides distinct biochemical properties.
By combining this specific set of structural features, the compound achieves a balance of stability and reactivity, making it a valuable tool in research and industrial applications.
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-[(2-chloropyridine-4-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)12(14(19)20-9(3)4)17-13(18)10-5-6-16-11(15)7-10/h5-9,12H,1-4H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCMGHIZBKABCQ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2898547.png)

![2,6-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2898549.png)
![5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)
![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2898558.png)



